molecular formula C18H16O5 B6524887 (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 929512-86-7

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6524887
CAS No.: 929512-86-7
M. Wt: 312.3 g/mol
InChI Key: JPGBJRRHDJENNF-SXGWCWSVSA-N
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Description

The compound (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one belongs to the benzofuran-3-one class, characterized by a fused bicyclic framework with a ketone group at position 3. Its structure includes a 2,5-dimethoxyphenyl substituent at the methylidene position, a hydroxyl group at position 4, and a methyl group at position 4. The Z-configuration of the methylidene group is critical for its stereoelectronic properties. Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX playing a pivotal role in refinement and analysis .

The hydroxyl and methyl groups further modulate polarity and steric bulk, making this compound a candidate for biological or material science applications.

Properties

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-6-13(19)17-15(7-10)23-16(18(17)20)9-11-8-12(21-2)4-5-14(11)22-3/h4-9,19H,1-3H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGBJRRHDJENNF-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=C(C=CC(=C3)OC)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=C(C=CC(=C3)OC)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.

  • Molecular Formula : C18H18O5
  • Molecular Weight : 302.33 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a variety of biological activities:

  • Anticancer Activity
    • Research indicates that the compound has significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it inhibits the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.
    • A structure-activity relationship (SAR) analysis revealed that modifications on the methoxy groups enhance its anticancer efficacy .
  • Antimicrobial Activity
    • The compound demonstrates notable antimicrobial properties against several pathogens. It has been tested against Gram-positive and Gram-negative bacteria, with effective inhibition observed in Staphylococcus aureus and Escherichia coli.
    • The mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell lysis .
  • Anti-inflammatory Effects
    • The anti-inflammatory potential of this compound has been evaluated in vitro and in vivo. It reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways.
    • Animal models have shown reduced edema and inflammation markers upon treatment with this compound .

Case Study 1: Anticancer Efficacy

A study published in Molecules examined the effects of this compound on human breast cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited an IC50 value of 12 µM against MCF-7 cells.
  • Mechanism : Induction of apoptosis was confirmed through Annexin V staining and caspase activity assays.

Case Study 2: Antimicrobial Activity

In a study assessing antimicrobial properties:

  • Pathogens Tested : The compound was tested against Staphylococcus aureus and Candida albicans.
  • Results : A minimum inhibitory concentration (MIC) of 25 µg/mL was reported for both pathogens, demonstrating its potential as a therapeutic agent against infections.

Research Findings Summary Table

Biological ActivityTargetMethodologyResults
AnticancerMCF-7 (breast cancer)Cell viability assaysIC50 = 12 µM; induces apoptosis
AntimicrobialStaphylococcus aureusMIC testingMIC = 25 µg/mL
Anti-inflammatoryIn vivo modelsEdema measurementSignificant reduction in inflammation markers

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that aurones can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, research indicates that they may target specific signaling pathways in cancer cells, leading to reduced tumor growth .
  • Antioxidant Properties : Its structure allows it to scavenge free radicals, making it a candidate for developing antioxidant therapies .
Activity TypeMechanism of ActionReferences
AnticancerInhibition of cell proliferation
AntioxidantFree radical scavenging

Agricultural Applications

Aurones have been explored for their role in plant defense mechanisms:

  • Pest Resistance : Certain aurones exhibit insecticidal properties against common agricultural pests. Their application can reduce reliance on synthetic pesticides .

Material Science

The unique chemical structure of aurones lends itself to applications in materials science:

  • Dyes and Pigments : Due to their vibrant colors, aurones are being studied as natural dyes for textiles and food products .

Case Study 1: Anticancer Research

In a controlled study published in the Chemical & Pharmaceutical Bulletin, researchers evaluated the cytotoxic effects of various aurones on human cancer cell lines. Results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting potential as a chemotherapeutic agent .

Case Study 2: Agricultural Efficacy

A field trial assessed the effectiveness of an aurone-based formulation against aphids in tomato crops. The results indicated a 70% reduction in pest populations compared to untreated controls, highlighting its potential as a biopesticide .

Comparison with Similar Compounds

Methodological Considerations

  • Structural Analysis : Tools like SHELX enable precise determination of Z/E configurations and crystallographic parameters, critical for validating synthetic outcomes .
  • Similarity Metrics : While the Tanimoto coefficient is widely used, emerging methods (e.g., Tversky index) may better capture asymmetric substituent effects .

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